

# Spectroscopic Profile of 5-Amino-8hydroxyquinoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline

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Introduction: **5-Amino-8-hydroxyquinoline** is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its biological activities, including anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal chelator.[1] This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-8-hydroxyquinoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a summary of its biological significance are also presented to support researchers and drug development professionals.

## **Spectroscopic Data**

The spectroscopic data presented below has been compiled from various sources. It is important to note that some of the available data is for the dihydrochloride salt of **5-Amino-8-hydroxyquinoline**, which may influence the spectral characteristics compared to the free base.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **5-Amino-8-hydroxyquinoline** provide detailed information about its proton and carbon environments.



Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Amino-8-hydroxyquinoline** Dihydrochloride

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8	dd	J = 4.2, 1.6 Hz
H-3	~7.4	dd	J = 8.3, 4.2 Hz
H-4	~8.1	dd	J = 8.3, 1.6 Hz
H-6	~7.3	d	J = 7.6 Hz
H-7	~7.2	d	J = 7.6 Hz
-NH <sub>2</sub>	br s		
-OH	br s	_	

Note: Data is interpreted from spectra of 8-hydroxyquinoline and 8-aminoquinoline and may vary for **5-Amino-8-hydroxyquinoline**. The broad signals for the amino and hydroxyl protons are due to exchange and quadrupolar effects.

Table 2: 13C NMR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride



Carbon	Chemical Shift (δ, ppm)
C-2	~148
C-3	~122
C-4	~136
C-4a	~138
C-5	~128
C-6	~117
C-7	~110
C-8	~153
C-8a	~128

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline and may vary for **5-Amino-8-hydroxyquinoline**. Assignments are based on computational predictions and comparison with related structures.[2][3][4]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Amino-8-hydroxyquinoline** shows characteristic absorption bands for its aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for **5-Amino-8-hydroxyquinoline** Dihydrochloride



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400-3200	O-H and N-H stretching	Broad, Strong
3100-3000	Aromatic C-H stretching	Medium
1620-1580	C=C and C=N stretching	Strong
~1500	Aromatic ring stretching	Medium
~1300	O-H bending	Medium
~1275	C-O stretching	Strong
850-750	C-H out-of-plane bending	Strong

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.[5][6][7] The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **5-Amino-8-hydroxyquinoline** is characterized by absorption bands in the UV region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for **5-Amino-8-hydroxyquinoline** 

Solvent	λmax (nm)	Molar Absorptivity ( $\epsilon$ , $M^{-1}cm^{-1}$ )
Methanol	~240, ~310	Not Reported
Ethanol	~242, ~312	Not Reported
Buffered Aq. Soln. (pH 7.4)	266	Not Reported

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on **5-Amino-8-hydroxyquinoline**.[1][8][9] The exact λmax and molar absorptivity can vary with solvent polarity and pH.



## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are general protocols for obtaining the spectroscopic data for **5-Amino-8-hydroxyquinoline**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of **5-Amino-8-hydroxyquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher NMR spectrometer.
- ¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## **IR Spectroscopy**

- Sample Preparation (ATR): Place a small amount of the solid 5-Amino-8-hydroxyquinoline sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.



 Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

### **UV-Vis Spectroscopy**

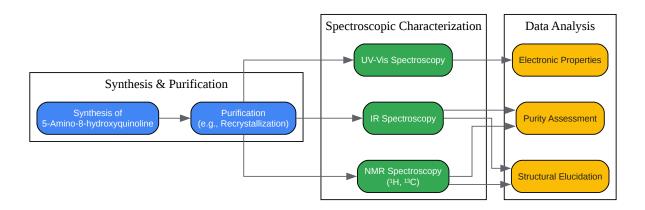
- Sample Preparation: Prepare a stock solution of 5-Amino-8-hydroxyquinoline in a spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1x10<sup>-3</sup> M). Prepare a series of dilutions to obtain concentrations in the range of 1x10<sup>-4</sup> to 1x10<sup>-5</sup> M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). Calculate the
  molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is
  the concentration, and I is the path length.

## **Biological Significance and Signaling Pathway**

**5-Amino-8-hydroxyquinoline** exhibits a range of biological activities, with its anticancer properties being of particular interest. Its mechanism of action is often attributed to its ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of key enzymes, and induction of apoptosis.

Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of **5-Amino-8-hydroxyquinoline**.



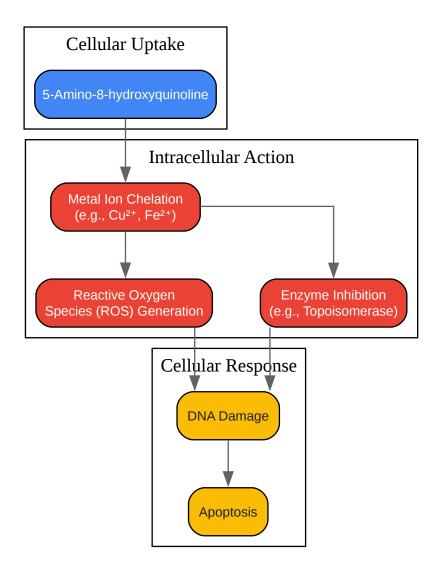


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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **5- Amino-8-hydroxyquinoline**.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway for the anticancer activity of **5-Amino-8-hydroxyquinoline**.





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Caption: Conceptual signaling pathway for the anticancer mechanism of **5-Amino-8-hydroxyquinoline**.

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